molecular formula C13H10N2O B8277288 3-Cyanophenyl-3-pyridinyl-methanol

3-Cyanophenyl-3-pyridinyl-methanol

Cat. No. B8277288
M. Wt: 210.23 g/mol
InChI Key: UTBGIONPMFXFHT-UHFFFAOYSA-N
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Patent
US05155121

Procedure details

52.8 ml of 2.5 molar butyllithium solution (0.132 mol) in n-hexane are cooled to -78° C. under argon in a mixture of 66 ml of abs. THF and 66 ml of abs. diethyl ether. 17.38 g (0.11 mol) of 3-bromopyridine in 132 ml of abs. diethyl ether are added dropwise to this in the course of 90 min. and the mixture is subsequently stirred for 10 min. 14.5 g (0.11 mol) of 3-cyanobenzaldehyde in 275 ml of abs. diethyl ether and 44 ml of abs. THF are added dropwise to this solution. It is slowly allowed to come to room temperature and stirred overnight at room temperature. It is then stirred into 1100 ml of ice water, extracted twice using 550 ether each time and the combined organic phases are washed by shaking with satd. NaCl solution. After drying over Na2SO4, the organic phase is evaporated and the residue is dried in a high vacuum.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17.38 g
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[C:13]([C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH:18]=[O:19])#[N:14]>CCCCCC.C1COCC1.C(OCC)C>[C:13]([C:15]1[CH:16]=[C:17]([CH:18]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[OH:19])[CH:20]=[CH:21][CH:22]=1)#[N:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
52.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
17.38 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Four
Name
Quantity
14.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Step Five
Name
ice water
Quantity
1100 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted twice
WASH
Type
WASH
Details
the combined organic phases are washed
STIRRING
Type
STIRRING
Details
by shaking with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried in a high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(#N)C=1C=C(C=CC1)C(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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